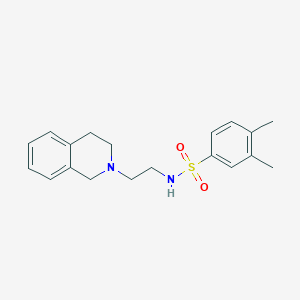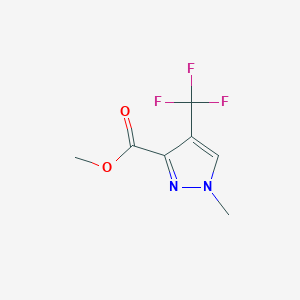
5-Bromo-6-(piperazin-1-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(piperazin-1-yl)nicotinic acid is a heterocyclic compound that features a bromine atom and a piperazine ring attached to a nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(piperazin-1-yl)nicotinic acid typically involves the bromination of 6-(piperazin-1-yl)nicotinic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(piperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
5-Bromo-6-(piperazin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(piperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can enhance binding affinity to these targets, while the bromine atom can influence the compound’s electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Piperazin-1-yl)nicotinic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of a nicotinic acid core.
5-Bromo-6-(morpholin-4-yl)nicotinic acid: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
5-Bromo-6-(piperazin-1-yl)nicotinic acid is unique due to the presence of both the bromine atom and the piperazine ring, which together enhance its chemical reactivity and potential for binding to biological targets. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12BrN3O2 |
|---|---|
Poids moléculaire |
286.13 g/mol |
Nom IUPAC |
5-bromo-6-piperazin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16) |
Clé InChI |
HOXTYDHBEXRGDN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)





![5-Nitrobenzo[d]isoxazol-7-ol](/img/structure/B12962619.png)

